molecular formula C24H23N5OS B2443902 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1031969-12-6

5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole

Cat. No.: B2443902
CAS No.: 1031969-12-6
M. Wt: 429.54
InChI Key: FCHKWBQJHXKSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-10-5-6-11-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-9-7-8-15(3)12-17/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHKWBQJHXKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole involves multiple steps. One common synthetic route starts with the preparation of 1,4-dihydroquinoxaline-2,3-dione from o-phenylenediamine and oxalic acid. This intermediate is then reacted with thionyl chloride to form 2,3-dichloroquinoxaline.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include thionyl chloride, potassium permanganate, and sodium borohydride. .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds featuring the quinoxaline scaffold. For instance, derivatives of 3-phenylquinoxaline have demonstrated promising antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating their potential as effective anticancer agents .

Case Study: Quinoxaline Derivatives

A study focusing on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates revealed that modifications to the quinoxaline structure could enhance anticancer activity. The presence of sulfanyl groups was crucial for maintaining activity, suggesting that the specific functional groups in 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole may also play a significant role in its biological effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Potential Applications Beyond Oncology

While the primary focus has been on its anticancer properties, compounds similar to 5-methyl-2-(3-methylphenyl)-4-{...} may also exhibit other pharmacological activities such as antimicrobial or anti-inflammatory effects. The diversity in chemical structure allows for exploration in various therapeutic areas.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, which disrupts the replication and transcription processes in cancer cells. It upregulates pro-apoptotic proteins like BAX and caspase-3 and -9 while downregulating pro-survival proteins like Bcl-2 . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other triazoloquinoxaline derivatives such as:

The uniqueness of 5-methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

5-Methyl-2-(3-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,3-oxazole ring, a triazoloquinoxaline moiety, and a sulfanyl group. Its molecular formula is C29H31FN6O4C_{29}H_{31}FN_6O_4 with a molecular weight of approximately 546.6 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the quinoxaline scaffold. For instance, derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
Compound CHCT-1167.52

These results indicate that the presence of the quinoxaline structure may enhance selective targeting of cancer cells while minimizing toxicity to normal cells .

Anticonvulsant Activity

The compound's triazoloquinoxaline component is associated with anticonvulsant properties. Research indicates that derivatives containing this moiety demonstrate significant efficacy in suppressing seizures in animal models. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signal Transduction Pathways : It potentially alters pathways related to cell growth and apoptosis.
  • Interaction with Receptors : The structure allows for interaction with various receptors that mediate cellular responses.

Case Studies

A notable study evaluated the anticancer effects of several quinoxaline derivatives similar to our compound. The results demonstrated that these derivatives could induce apoptosis in cancer cells while sparing normal cells. The study utilized both in vitro and in vivo models to confirm the efficacy and safety profiles .

Another investigation focused on the anticonvulsant properties of triazoloquinoxaline derivatives. The findings indicated that these compounds significantly reduced seizure frequency in animal models without notable side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.